Cas no 332040-95-6 (N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide)

N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide 化学的及び物理的性質
名前と識別子
-
- N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
- (E)-N-(4-(dimethylamino)benzylidene)-6-oxo-1,6-dihydropyridazine-3-carbohydrazide
- 3-Pyridazinecarboxylic acid, 1,6-dihydro-6-oxo-, 2-[[4-(dimethylamino)phenyl]methylene]hydrazide
-
- インチ: 1S/C14H15N5O2/c1-19(2)11-5-3-10(4-6-11)9-15-18-14(21)12-7-8-13(20)17-16-12/h3-9H,1-2H3,(H,17,20)(H,18,21)
- InChIKey: JBWKXFXMQCEARD-UHFFFAOYSA-N
- ほほえんだ: C1(C(NN=CC2=CC=C(N(C)C)C=C2)=O)=NNC(=O)C=C1
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Predicted)
- 酸性度係数(pKa): 8.34±0.20(Predicted)
N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0804-0227-40mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-25mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-3mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-10μmol |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-1mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-4mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-50mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-5μmol |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-10mg |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F0804-0227-2μmol |
N'-[(1E)-[4-(dimethylamino)phenyl]methylidene]-6-oxo-1,6-dihydropyridazine-3-carbohydrazide |
332040-95-6 | 90%+ | 2μl |
$57.0 | 2023-05-17 |
N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide 関連文献
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
-
Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
-
Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
-
Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazideに関する追加情報
N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide: A Comprehensive Overview
The compound N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS No. 332040-95-6) is a highly specialized organic compound with a complex structure and significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of heterocyclic compounds, specifically featuring a pyridazine ring system, which is known for its unique electronic properties and reactivity. The presence of the dimethylamino group and the carbohydrazide moiety further enhances its functional versatility, making it a subject of interest in contemporary chemical research.
Recent studies have highlighted the importance of pyridazine derivatives in drug discovery and material science. The pyridazine ring, being aromatic and electron-deficient, exhibits strong π-electron withdrawing effects, which can be exploited in designing bioactive molecules. In the case of N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide, the conjugation between the pyridazine ring and the dimethylamino-substituted phenyl group creates a highly delocalized electron system. This delocalization not only stabilizes the molecule but also imparts unique optical and electronic properties, which are valuable in applications such as nonlinear optics and photovoltaic materials.
The synthesis of this compound involves a multi-step process that combines principles from organic synthesis and heterocyclic chemistry. Key steps include the formation of the pyridazine ring through condensation reactions, followed by functionalization with the dimethylamino phenyl group and the carbohydrazide moiety. Researchers have optimized these steps to achieve high yields and purity, ensuring that the compound is suitable for advanced characterization techniques such as X-ray crystallography and NMR spectroscopy.
One of the most promising applications of N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide lies in its potential as a precursor for more complex bioactive molecules. The carbohydrazide group is known to participate in various types of condensation reactions, enabling the construction of diverse secondary structures. For instance, recent studies have demonstrated that this compound can undergo cyclization reactions to form macrocyclic compounds with potential applications in drug delivery systems.
In terms of pharmacological activity, preliminary assays have shown that this compound exhibits moderate inhibitory effects against certain enzymes involved in inflammatory pathways. This suggests that it could serve as a lead compound for developing anti-inflammatory agents. Furthermore, its ability to act as a ligand in metalloenzyme models has opened new avenues for exploring its role in catalytic processes.
The structural features of N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide also make it an attractive candidate for use in materials science. Its extended conjugation system allows for efficient charge transport properties, which are essential in organic electronics. Researchers are currently investigating its potential as an active layer material in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).
In conclusion, N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide (CAS No. 332040-95-6) is a multifaceted compound with a wide range of potential applications across different scientific domains. Its unique structure, derived from advanced synthetic methodologies, positions it as a valuable tool in both academic research and industrial development. As ongoing studies continue to uncover its full potential, this compound is expected to play an increasingly important role in shaping future innovations in chemistry and materials science.
332040-95-6 (N'-(1E)-4-(dimethylamino)phenylmethylidene-6-oxo-1,6-dihydropyridazine-3-carbohydrazide) 関連製品
- 2228884-77-1(3-methyl-3-(4-methylpyrimidin-5-yl)butanoic acid)
- 1897378-83-4(2-(4-bromo-2-chlorophenyl)-2-methylpropan-1-ol)
- 2171139-12-9(3-chloro-4-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylbutanamidobenzoic acid)
- 1798002-96-6(3-(4-{[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methoxy}phenyl)propanoic acid)
- 2228317-12-0(tert-butyl N-3-(3-amino-2-hydroxypropyl)-4-hydroxyphenylcarbamate)
- 2034352-79-7(5-chloro-N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}thiophene-2-carboxamide)
- 37455-55-3(4-Methyl-2-propyl-1H-imidazole)
- 1890665-98-1(5-(2-chloroethyl)-2,2-difluoro-1,3-dioxaindane)
- 1807252-21-6(Ethyl 4-cyano-3-mercapto-2-nitrophenylacetate)
- 2138511-56-3(4-ethyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-sulfonyl fluoride)



